2,4-Dimethyl-1,3-benzothiazole-5-carboxylic acid
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Overview
Description
2,4-Dimethyl-1,3-benzothiazole-5-carboxylic acid is an aromatic carboxylic acid and a member of the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is known for its diverse applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-1,3-benzothiazole-5-carboxylic acid can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds.
Knoevenagel Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.
Biginelli Reaction: A multi-component reaction involving the condensation of urea, aldehydes, and β-keto esters.
Microwave Irradiation: This method uses microwave energy to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.
One-pot Multicomponent Reactions: These reactions involve the simultaneous combination of three or more reactants in a single reaction vessel to form the desired product
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-1,3-benzothiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or acyl groups .
Scientific Research Applications
2,4-Dimethyl-1,3-benzothiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: It is investigated for its potential as an anti-tubercular agent and in the treatment of other infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and as a precursor in the synthesis of various pharmaceuticals .
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-1,3-benzothiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in microbial cell wall synthesis and metabolic pathways.
Pathways Involved: It inhibits key enzymes, leading to the disruption of essential biological processes in microorganisms, ultimately resulting in their death
Comparison with Similar Compounds
2,4-Dimethylthiazole-5-carboxylic acid: A thiazole derivative with similar structural features but different biological activities.
2-Arylbenzothiazoles: These compounds have a benzothiazole core with aryl substitutions, exhibiting diverse pharmacological properties.
Benzotriazole-5-carboxylic acid: Another heterocyclic compound with applications in coordination chemistry and material science .
Uniqueness: 2,4-Dimethyl-1,3-benzothiazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
305381-76-4 |
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Molecular Formula |
C10H9NO2S |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
2,4-dimethyl-1,3-benzothiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H9NO2S/c1-5-7(10(12)13)3-4-8-9(5)11-6(2)14-8/h3-4H,1-2H3,(H,12,13) |
InChI Key |
XJOVCLHWXYYSMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)C)C(=O)O |
Origin of Product |
United States |
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